molecular formula C15H21NO4 B3031133 Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate CAS No. 157311-42-7

Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate

Cat. No.: B3031133
CAS No.: 157311-42-7
M. Wt: 279.33 g/mol
InChI Key: ZHBYJFBKZGWAFC-UHFFFAOYSA-N
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Description

Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS: 110969-44-3) is a benzoic acid derivative featuring an ethyl ester at the carboxyl group and a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the para position of the aromatic ring. The Boc group serves as a temporary protective moiety for primary amines, enabling selective reactivity in multi-step syntheses, particularly in peptide and medicinal chemistry . Its molecular formula is C₁₆H₂₃NO₄, with a molecular weight of 293.36 g/mol. The compound is widely utilized in organic synthesis due to its stability under basic conditions and ease of deprotection under acidic conditions .

Properties

IUPAC Name

ethyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-5-19-13(17)12-8-6-11(7-9-12)10-16-14(18)20-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBYJFBKZGWAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649704
Record name Ethyl 4-{[(tert-butoxycarbonyl)amino]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157311-42-7
Record name Ethyl 4-{[(tert-butoxycarbonyl)amino]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate typically involves the reaction of 4-(bromomethyl)benzoic acid with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactors also improves the sustainability and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzoates.

    Hydrolysis: 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid.

    Deprotection: 4-(aminomethyl)benzoic acid.

Scientific Research Applications

Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate involves its ability to act as a precursor for various functional groups. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations, making this compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the benzylamino group, linker length, protecting groups, or additional functional modifications. Below is a systematic comparison:

Substitution on the Benzylamino Group

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate 2-Hydroxybenzyl C₁₆H₁₇NO₃ 271.32 Forms hydrogen-bonded 2D layers; enhanced solubility in polar solvents .
Ethyl 4-[(4-chlorobenzyl)amino]benzoate 4-Chlorobenzyl C₁₆H₁₆ClNO₂ 289.76 Increased lipophilicity; electron-withdrawing Cl affects reactivity .
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate 3,5-di-tert-butyl-2-hydroxybenzyl C₂₆H₃₅NO₃ 409.56 Bulky substituents reduce crystallization tendency; antioxidant potential .

Variation in Protecting Groups

Compound Name Protecting Group Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 4-[(trifluoroacetyl)amino]benzoate Trifluoroacetyl C₁₁H₁₀F₃NO₃ 261.20 Acid-stable but base-labile; stronger electron-withdrawing effect than Boc .
Ethyl 4-{[(1,3-dioxoisoindolin-2-yl)methyl]amino}benzoate Phthalimide C₁₈H₁₆N₂O₄ 324.33 Stable under diverse conditions; used in heterocyclic synthesis .

Linker Length and Backbone Modifications

Compound Name Linker/Backbone Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate Ethyl linker between Boc and benzoate C₁₅H₂₁NO₄ 279.33 Increased flexibility; potential for improved target binding .
Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate Benzimidazole substituent C₁₇H₁₇N₃O₂ 295.34 Aromaticity enhances π-π interactions; antimicrobial applications .

Additional Functionalizations

Compound Name Functionalization Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate N-methylated Boc group C₁₇H₂₅NO₄ 307.38 Steric hindrance reduces nucleophilic attack; altered deprotection kinetics .
Ethyl 4-(sulfooxy)benzoate Sulfate ester C₉H₁₀O₅S 230.24 Highly polar; used in prodrug design .

Key Research Findings

Synthetic Utility: Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is synthesized via Boc protection of ethyl 4-(aminomethyl)benzoate using di-tert-butyl dicarbonate, achieving yields >90% under mild conditions .

Stability : The Boc group remains intact under basic and neutral conditions but is cleaved by trifluoroacetic acid (TFA) or HCl in dioxane .

Crystallinity : Derivatives with hydroxyl or bulky substituents (e.g., 3,5-di-tert-butyl) exhibit distinct hydrogen-bonding networks, influencing their solid-state packing .

Biological Relevance: Urea derivatives (e.g., ethyl 4-(carbamoylamino)benzoate) show inhibitory activity against aquaporins, highlighting the role of hydrogen-bonding motifs in bioactivity .

Biological Activity

Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is an organic compound with significant potential in both organic synthesis and pharmaceutical research. It features a unique structural arrangement that includes an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a benzoate core. This compound serves as an important intermediate in the synthesis of more complex molecules and potential drug candidates. While specific biological activities of this compound are not extensively documented, its structural similarities to other biologically active compounds suggest it may exhibit notable biological properties.

  • Molecular Formula : C15_{15}H21_{21}N1_{1}O3_{3}
  • Molecular Weight : 279.33 g/mol
  • Structure : The compound's structure allows for selective reactions crucial in medicinal chemistry, particularly in developing enzyme inhibitors and receptor modulators.

The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets and pathways. It may function as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets involved depend on the context of its application, making it valuable for targeted drug development.

Case Studies and Research Findings

  • Synthesis and Evaluation : Research has indicated that the tert-butoxycarbonyl protecting group allows for selective reactions, which are crucial in medicinal chemistry. This selectivity is essential for minimizing side effects while enhancing therapeutic efficacy.
  • Comparative Studies : In comparative studies, compounds similar to this compound have shown promising results in inhibiting various pathogens and modulating biological pathways. For instance, derivatives have been tested for their effects on photosynthetic electron transport in spinach chloroplasts, indicating their potential impact on cellular processes ( ).
  • Pharmacological Assessments : Although specific pharmacological assessments of this compound are sparse, its role as an intermediate in synthesizing biologically active compounds highlights its importance in drug discovery ().

Q & A

Q. How can researchers design kinetic studies to evaluate Boc group stability under varying pH conditions?

  • Answer : Use HPLC-MS to track Boc cleavage in buffered solutions (pH 1–12). For example, at pH <2 (simulating gastric fluid), rapid deprotection occurs. Data fitting to first-order kinetics (rate constants k) quantifies hydrolytic susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
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Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate

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